

# Application Notes: Lentiviral Delivery of FKBP/DHFR Constructs for Zapalog Studies

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## Compound of Interest

Compound Name: Zapalog

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## Introduction

Chemically Induced Dimerization (CID) is a powerful technology that allows for the conditional control of protein-protein interactions with the addition of a small molecule. The **Zapalog** system utilizes two protein domains, FKBP12 (FK506-binding protein) and DHFR (dihydrofolate reductase), which are fused to target proteins of interest.<sup>[1][2][3][4]</sup> The addition of the small molecule **Zapalog**, a photocleavable heterodimerizer, induces the rapid and reversible dimerization of the FKBP and DHFR-tagged proteins.<sup>[1]</sup> A key feature of **Zapalog** is its sensitivity to light; exposure to blue light (e.g., 405 nm) causes its photolysis, leading to the instantaneous termination of the protein interaction. This process is repeatable, as the addition of new, uncleaved **Zapalog** can re-establish the dimerization.

Lentiviral vectors are a highly efficient tool for gene delivery, capable of transducing a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. By leveraging lentiviral delivery, researchers can reliably generate stable cell lines expressing the FKBP and DHFR fusion constructs, which is essential for conducting reproducible **Zapalog**-based studies. This combination of technologies provides precise spatiotemporal control over cellular processes, making it invaluable for studying dynamic events such as signal transduction, protein translocation, and organelle motility.

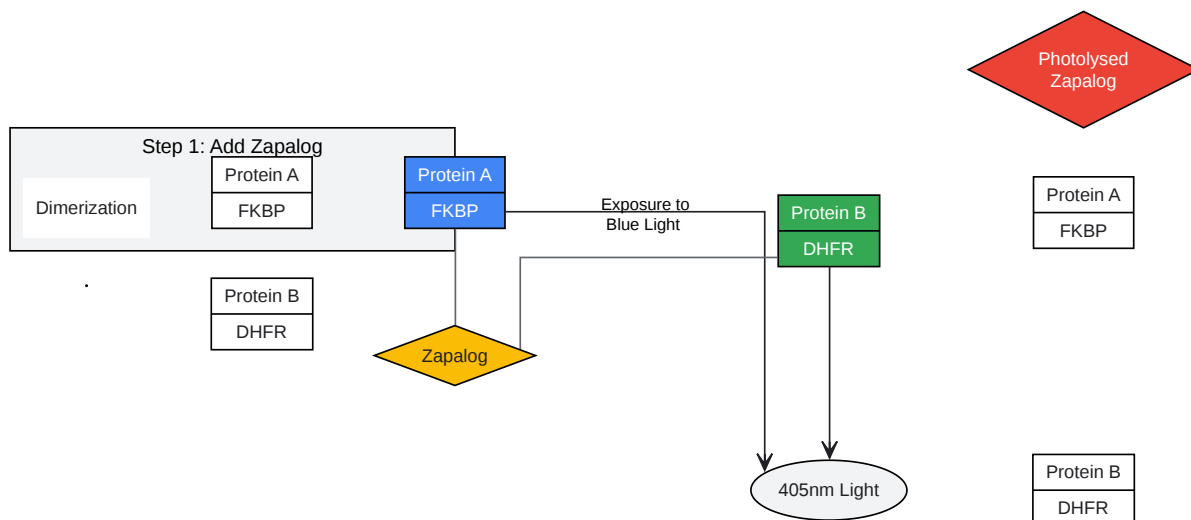
## Principle of Zapalog-Mediated Dimerization

The **Zapalog** system is based on the specific interaction between the small molecule dimerizer and the protein domains FKBP and DHFR. When two proteins of interest are genetically tagged

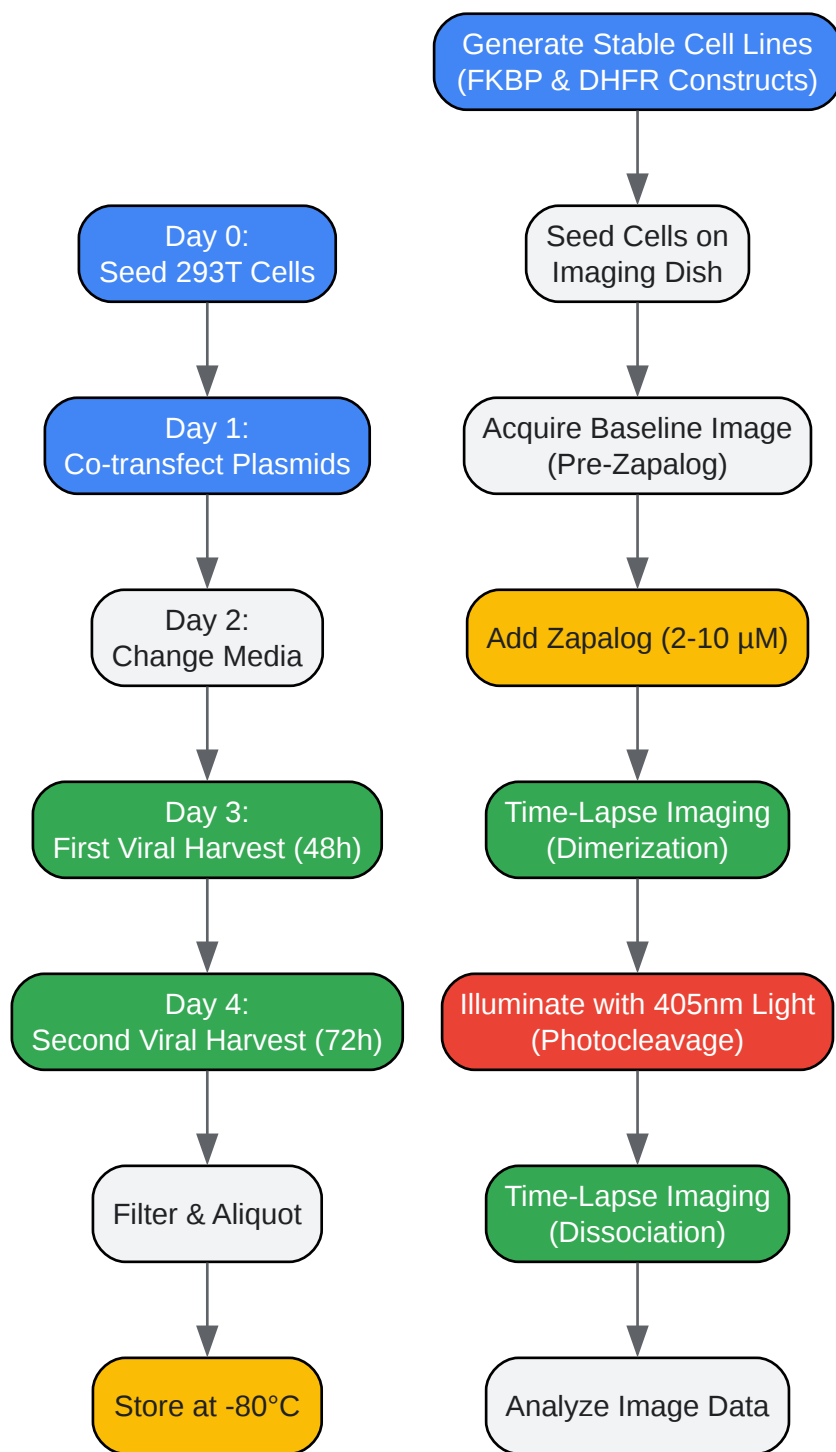


with FKBP and DHFR respectively, they remain separate within the cell. The addition of **Zapalog**, which contains moieties that bind to both FKBP and DHFR, brings the two fusion proteins into close proximity. This induced dimerization can be used to trigger a specific cellular event, such as activating a signaling pathway or relocating a protein to a specific subcellular compartment. The unique feature of **Zapalog** is its photocleavable linker. Upon illumination with blue light, the molecule is cleaved, causing the rapid dissociation of the protein dimer.









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